PF-04745637
Overview
Description
PF-04745637 is a TRPV1 antagonist.
Scientific Research Applications
Inhibitory Effects and Mechanism Exploration
The compound has been investigated for its inhibitory effects and interaction mechanisms with biological receptors. A study highlighted its role as a potent and selective antagonist for the CB1 cannabinoid receptor, demonstrating its potential for receptor binding and interaction. The research delved into the conformational analysis of the compound, establishing its steric binding interactions and proposing that specific substituents might contribute to antagonist activity or inverse agonist activity, depending on their interaction with the receptor (Shim et al., 2002).
Synthesis and Structural Analysis
Another focus area has been the synthesis and structural analysis of related compounds. For instance, studies have developed practical methods for synthesizing analogous compounds, which act as upregulators of biological receptors, such as the LDL receptor. The process includes steps like alkylation, reduction, and amidation, yielding significant results in terms of yield and efficacy (Ito et al., 2002).
Neuroinflammation Imaging and PET Radioligands
The compound and its derivatives have also been utilized in neuroinflammation imaging, particularly in the development of PET radioligands. Research in this domain has led to the synthesis of structurally diverse compounds with potent inhibitory activity and favorable pharmacokinetic profiles. These compounds have been applied in animal models to study various disease models, showing promising results in terms of target engagement and suitability for in vivo investigations (Lee et al., 2022).
Crystallography and Interactions
In addition, the compound's crystal structure and interactions have been a subject of study, providing insights into its molecular conformation and potential for forming hydrogen bonds, which are crucial for its biological activity. These studies contribute to a deeper understanding of the compound's properties and its potential applications in various domains of scientific research (Revathi et al., 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBEJVPSADOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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